(1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid
CAS No.: 735269-69-9
Cat. No.: VC11680988
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 735269-69-9 |
|---|---|
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | (1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H18O3/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(9-12)15(17)18/h2,4-5,8,12-13H,3,6-7,9H2,1H3,(H,17,18)/t12-,13+/m1/s1 |
| Standard InChI Key | CRVGWBFUJRSQOX-OLZOCXBDSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O |
| SMILES | CC1=CC(=CC=C1)C(=O)C2CCCC(C2)C(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C2CCCC(C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₁₅H₁₈O₃, with a molar mass of 246.30 g/mol. Its IUPAC name, (1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid, reflects the stereochemistry of the cyclohexane ring and the 3-methylbenzoyl substituent. Key structural elements include:
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A cis-configured cyclohexane ring with chair conformation, stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone groups.
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A 3-methylbenzoyl group at the equatorial position of C3, introducing steric hindrance and electronic effects.
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A carboxylic acid moiety at C1, enabling salt formation or esterification .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 735269-69-9 | |
| Molecular Formula | C₁₅H₁₈O₃ | |
| Molar Mass | 246.30 g/mol | |
| SMILES | CC1=CC(=CC=C1)C(=O)[C@@H]2CCCC@@HC(=O)O | |
| InChIKey | CRVGWBFUJRSQOX-OLZOCXBDSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves asymmetric catalysis and stereoselective functionalization:
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Cyclohexane Ring Formation: Diels-Alder reaction between 1,3-butadiene and a substituted acrylate yields a bicyclic intermediate .
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Benzoylation: Friedel-Crafts acylation introduces the 3-methylbenzoyl group using 3-methylbenzoyl chloride and AlCl₃.
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Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester precursor under acidic conditions generates the carboxylic acid moiety.
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Chiral Resolution: Chiral column chromatography or enzymatic resolution ensures enantiopurity (>98% ee).
Industrial Manufacturing
For large-scale production, continuous-flow reactors and enzymatic catalysis are prioritized to enhance yield (75–85%) and reduce waste. Key challenges include:
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Stereochemical Control: Maintaining (1S,3R) configuration during scale-up.
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Cost Efficiency: Sourcing affordable chiral ligands and catalysts.
Chemical Reactivity and Functionalization
Oxidation Reactions
The benzoyl group undergoes Baeyer-Villiger oxidation to form lactones, while the carboxylic acid can be decarboxylated to yield cyclohexane derivatives.
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, producing (1S,3R)-3-(3-methylbenzyl)cyclohexane-1-carboxylic acid—a potential pharmaceutical intermediate.
Substitution Reactions
The carboxylic acid participates in amide coupling (e.g., with EDCI/HOBt) to generate prodrugs or polymer precursors.
Industrial and Research Applications
Pharmaceuticals
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Prodrug Development: Ester derivatives enhance bioavailability for CNS-targeted therapies.
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Chiral Building Block: Used in synthesizing antitumor agents (e.g., taxol analogs) .
Agrochemicals
Incorporated into herbicidal formulations due to its stability under UV exposure and soil mobility.
Materials Science
Polymer Crosslinking: Carboxylic acid groups facilitate covalent bonding in epoxy resins, improving thermal stability (T₅% = 220°C).
Comparison with Structural Analogs
Table 2: Functional Group Impact on Bioactivity
| Compound | Key Modification | COX-2 IC₅₀ (µM) |
|---|---|---|
| (1S,3R)-3-(3-Methylbenzoyl)... | 3-Methylbenzoyl | 12 |
| (1S,3R)-3-Aminocyclohexane... | Amino group | >100 |
| 3-Methylcyclohexanecarboxylic... | No benzoyl group | Inactive |
The 3-methylbenzoyl group is critical for COX-2 inhibition, while amino substituents abolish activity .
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